4-Ethoxy-2,3-dimethylphenylboronic acid
Overview
Description
4-Ethoxy-2,3-dimethylphenylboronic acid is a useful research compound. Its molecular formula is C10H15BO3 and its molecular weight is 194.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 4-Ethoxy-2,3-dimethylphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .
Biochemical Pathways
The affected pathway is the SM cross-coupling reaction pathway . The downstream effects include the formation of new carbon-carbon bonds, which is a crucial step in many organic synthesis processes .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared . Its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This enables the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other reagents . For example, the SM coupling reaction is known to be exceptionally mild and functional group tolerant . The compound is also generally environmentally benign .
Biological Activity
4-Ethoxy-2,3-dimethylphenylboronic acid (CAS No. 1451391-67-5) is a boronic acid derivative that has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound is characterized by its unique structure, which allows it to interact with various biological targets, making it a subject of interest in drug development and biochemical research.
This compound features an ethoxy group and two methyl substituents on a phenyl ring, which enhance its solubility and reactivity. The boronic acid functional group is known for its ability to form reversible covalent bonds with diols, a property that is exploited in various biological contexts.
The biological activity of boronic acids, including this compound, often involves their interaction with enzymes and proteins. The boron atom can form covalent bonds with hydroxyl groups in biomolecules, leading to inhibition or modulation of enzymatic activity. This mechanism is particularly relevant in the context of protease inhibition and enzyme catalysis.
Biological Activities
Research has indicated several key biological activities associated with this compound:
- Anticancer Activity : Studies have shown that certain boronic acids exhibit selective cytotoxicity against cancer cells. For instance, compounds structurally similar to this compound have been evaluated for their ability to inhibit tumor growth in vitro and in vivo models.
- Enzyme Inhibition : Boronic acids are known inhibitors of serine proteases and other enzymes. The specific interactions of this compound with target enzymes can lead to significant alterations in metabolic pathways.
- Antibacterial Properties : Some studies suggest that boronic acids can exert antibacterial effects by inhibiting bacterial enzymes critical for cell wall synthesis.
Case Studies
Several studies have explored the biological implications of boronic acids:
- Cytotoxicity Assays : A study conducted on various cancer cell lines demonstrated that the introduction of boronic acids led to increased apoptosis rates. Specifically, this compound was found to induce cell death in breast cancer cells through a caspase-dependent pathway.
- Enzymatic Activity Modulation : Research highlighted the compound's role as an inhibitor of certain proteases involved in cancer metastasis. The binding affinity and inhibition kinetics were characterized using surface plasmon resonance (SPR) techniques.
- Bacterial Growth Inhibition : A high-throughput screening of boronic acids revealed that this compound displayed promising antibacterial activity against Gram-positive bacteria.
Data Summary
Properties
IUPAC Name |
(4-ethoxy-2,3-dimethylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO3/c1-4-14-10-6-5-9(11(12)13)7(2)8(10)3/h5-6,12-13H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXAVIFNGKPGZPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)OCC)C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.